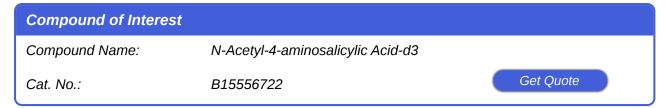


# An In-depth Technical Guide to N-Acetyl-4aminosalicylic Acid-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetyl-4-aminosalicylic Acid-d3**, a deuterated analog of a metabolite of the antitubercular drug 4-aminosalicylic acid. This document compiles critical data from certificates of analysis and published analytical methodologies to support its use as an internal standard in research and clinical applications.

### **Compound Information and Specifications**

**N-Acetyl-4-aminosalicylic Acid-d3** is the N-acetylated, deuterium-labeled form of 4-aminosalicylic acid. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.

Table 1: Summary of Quantitative Data from Certificate of Analysis



Parameter	Specification	Result
Appearance	Light Beige to Beige Solid	Beige Solid
Purity (Overall)	97%	Conforms
HPLC Purity	>95%	97.06% (at 270 nm)
Isotopic Purity	>95%	>99.9% (d0 = 0.00%)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>3</sub> NO <sub>4</sub>	Conforms to Structure
Molecular Weight	198.19 g/mol	Conforms to Structure
Elemental Analysis	Conforms	%C: 54.32, %H: 4.07, %N: 7.00
Solubility	-	Acetonitrile (Slightly), DMSO (Slightly)
Storage Conditions	Long Term	4°C, Inert atmosphere
Shipping Condition	-	Stable to be shipped at Room Temperature

Data synthesized from a representative Certificate of Analysis from LGC Standards.[1]

### **Experimental Protocols**

The following sections detail the methodologies for key analytical experiments relevant to the characterization and quantification of **N-Acetyl-4-aminosalicylic Acid-d3**.

This method is a representative protocol for determining the purity of **N-Acetyl-4-aminosalicylic Acid-d3**.

Objective: To separate and quantify impurities to assess the purity of the compound.

#### Instrumentation:

- HPLC system with a UV or photodiode array (PDA) detector.
- Analytical balance.



Volumetric flasks and pipettes.

#### Reagents:

- N-Acetyl-4-aminosalicylic Acid-d3 reference standard.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- · Formic acid or another suitable modifier.

#### **Chromatographic Conditions:**

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  - Initial conditions: 15% Acetonitrile.
  - Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 270 nm.
- Injection Volume: 10 μL.

#### Procedure:

- Standard Preparation: Accurately weigh and dissolve the **N-Acetyl-4-aminosalicylic Acid-d3** reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system.



 Data Analysis: Determine the area percent of the main peak relative to all other peaks in the chromatogram to calculate the purity.

Objective: To confirm the chemical structure of N-Acetyl-4-aminosalicylic Acid-d3.

#### Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher).
- · NMR tubes.

#### Reagents:

- N-Acetyl-4-aminosalicylic Acid-d3 sample.
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>).

#### Procedure:

- Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum. Key parameters include:
  - Number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - A relaxation delay of 1-2 seconds.
- Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The resulting spectrum should be consistent with the expected structure of N-Acetyl-4-aminosalicylic Acid-d3, showing the characteristic aromatic proton signals and the absence of the acetyl methyl proton signal, which is replaced by the deuterated methyl group. The spectrum should conform to the reference structure provided by the supplier.[1]

Objective: To confirm the molecular weight and assess the isotopic purity of **N-Acetyl-4-aminosalicylic Acid-d3**.

#### Instrumentation:



Mass spectrometer, typically coupled with an HPLC system (LC-MS).

#### Procedure:

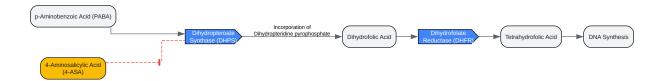
- Sample Introduction: The sample is introduced into the mass spectrometer, often via infusion or from the eluent of an HPLC column.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
- Data Analysis:
  - Identity Confirmation: The observed m/z for the molecular ion should correspond to the calculated molecular weight of N-Acetyl-4-aminosalicylic Acid-d3 (198.19 g/mol).
    Common adducts such as [M+H]<sup>+</sup> or [M-H]<sup>-</sup> should be identified.
  - Isotopic Purity: The mass spectrum is examined for the presence of the non-deuterated (d0) compound. The isotopic purity is determined by comparing the peak intensity of the d3-labeled compound to that of the d0 compound. A high isotopic purity is indicated by a very low or non-existent d0 peak.[1]

### **Mechanism of Action of Parent Compound**

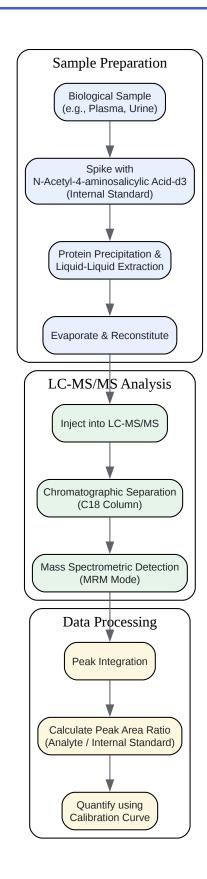
N-Acetyl-4-aminosalicylic Acid is a metabolite of 4-aminosalicylic acid (4-ASA). 4-ASA is an antibacterial agent used in the treatment of tuberculosis. Its mechanism of action involves the inhibition of folic acid synthesis in Mycobacterium tuberculosis.[1] 4-ASA acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor for DNA synthesis.[2]

The following diagram illustrates the inhibition of the folate synthesis pathway by 4-aminosalicylic acid.









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